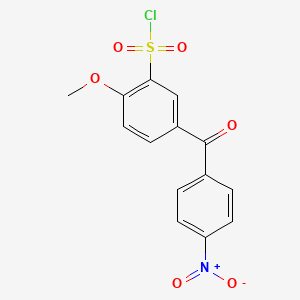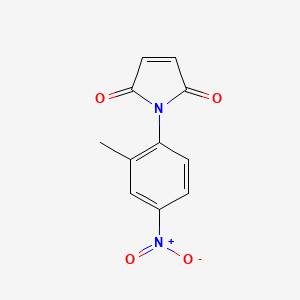![molecular formula C23H19FN2O3S2 B2530140 N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide CAS No. 941925-85-5](/img/structure/B2530140.png)
N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide is a useful research compound. Its molecular formula is C23H19FN2O3S2 and its molecular weight is 454.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Research has focused on synthesizing various derivatives of benzothiazoles, such as "N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide," demonstrating the chemical versatility and potential for further functionalization of this class of compounds. Such synthetic efforts are foundational for developing new chemical entities with potential pharmacological activities (Manolov, Ivanov, & Bojilov, 2021).
Biological Activities
- Compounds structurally related to "N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide" have been investigated for their biological activities. For instance, studies on sulfonamide conjugates have explored their antibacterial and antiacetylcholinesterase activities, demonstrating the broad potential of benzothiazole derivatives in addressing various therapeutic needs (Rao et al., 2019).
Antitumor Potential
- Research into fluorinated 2-(4-aminophenyl)benzothiazoles has uncovered potent cytotoxic properties against specific cancer cell lines, highlighting the antitumor potential of benzothiazole derivatives. These studies suggest a promising avenue for developing new anticancer agents (Hutchinson et al., 2001).
Interaction with Biological Targets
- The design and synthesis of dibenzothiazines, derivatives closely related to the target compound, have shown antiproliferative activity by targeting tubulin dynamics. This research indicates the mechanism by which benzothiazole derivatives may exert their biological effects, offering a pathway to novel therapeutics (Guerra et al., 2021).
Molecular Interactions and Stability
- Investigations into the metabolic stability and interactions of benzothiazole derivatives with proteins like phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) have provided insights into their pharmacokinetic properties and potential therapeutic applications. This research underscores the importance of understanding the molecular interactions and stability of these compounds for drug development (Stec et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with enzymes such as n-acylethanolamine acid amidase (naaa) .
Mode of Action
It is likely that it interacts with its target enzyme, possibly inhibiting its function . This interaction could lead to changes in the biochemical pathways within the cell.
Biochemical Pathways
Based on its potential target, it could be involved in the regulation of endogenous lipid messengers .
Result of Action
If it indeed inhibits naaa, it could potentially affect the levels of lipid messengers within the cell .
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O3S2/c24-18-11-12-20-21(15-18)30-23(25-20)26(16-17-7-3-1-4-8-17)22(27)13-14-31(28,29)19-9-5-2-6-10-19/h1-12,15H,13-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSRNODSRWPLJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)CCS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid](/img/structure/B2530058.png)




![5-Chloro-3-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-4-(phenylsulfanylmethyl)pyrazole](/img/structure/B2530065.png)

![6-Bromo-3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2530069.png)




